molecular formula C9H13NO4S B2920151 4-(2-Methoxyethoxy)benzene-1-sulfonamide CAS No. 93090-02-9

4-(2-Methoxyethoxy)benzene-1-sulfonamide

Cat. No.: B2920151
CAS No.: 93090-02-9
M. Wt: 231.27
InChI Key: VSQRLTVZRMGNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyethoxy)benzene-1-sulfonamide is an organic compound with the molecular formula C9H13NO4S and a molecular weight of 231.27 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by a benzene ring substituted with a sulfonamide group and a 2-methoxyethoxy side chain.

Mechanism of Action

Target of Action

4-(2-Methoxyethoxy)benzene-1-sulfonamide is a sulfonamide compound . Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the enzyme dihydropteroate synthetase . They mimic the natural substrate, p-aminobenzoic acid, and bind to the enzyme’s active site, preventing the synthesis of folic acid, which is essential for bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, these compounds prevent the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a co-factor in the synthesis of purines and pyrimidines, the building blocks of DNA .

Pharmacokinetics

The pharmacokinetics of sulfonamides, including absorption, distribution, metabolism, and excretion (ADME), can vary. Most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids

Result of Action

The inhibition of folic acid synthesis by sulfonamides leads to a decrease in bacterial growth , as the bacteria are unable to produce the necessary components for DNA synthesis . This makes sulfonamides effective as bacteriostatic antibiotics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sulfonamides. Additionally, the presence of pus can inhibit their antibacterial action

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide .

Industrial Production Methods: In an industrial setting, the production of 4-(2-Methoxyethoxy)benzene-1-sulfonamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

4-(2-Methoxyethoxy)benzene-1-sulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 4-(2-Methoxyethoxy)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as a small molecule scaffold makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4-(2-methoxyethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-13-6-7-14-8-2-4-9(5-3-8)15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQRLTVZRMGNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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